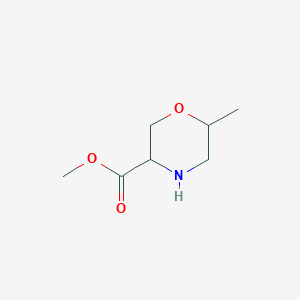
Methyl 6-methylmorpholine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methylmorpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-methylmorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylmorpholine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Methyl 6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
Methyl 6-methylmorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of methyl 6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.
相似化合物的比较
Similar Compounds
Methyl morpholine-3-carboxylate: Lacks the methyl group at the 6-position.
6-Methylmorpholine-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
N-Methylmorpholine: Lacks the carboxylate group.
Uniqueness
Methyl 6-methylmorpholine-3-carboxylate is unique due to the presence of both a methyl group at the 6-position and a methyl ester group at the 3-position. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other morpholine derivatives.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 6-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-6(4-11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
SZKVUFBDFLAYGB-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(CO1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















